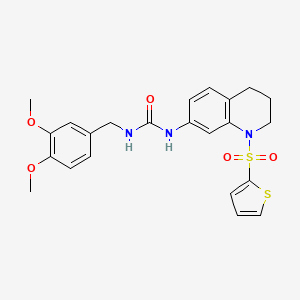

1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Thiophen-2-ylsulfonyl Group: This step involves sulfonylation, where thiophene-2-sulfonyl chloride reacts with the tetrahydroquinoline intermediate.

Attachment of the 3,4-Dimethoxybenzyl Group: This step can be performed via a nucleophilic substitution reaction, where the benzyl group is introduced to the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxy groups or the thiophene ring.

Reduction: Reduction reactions can target the sulfonyl group or the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or photonic properties.

Biological Research: It can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action for 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

- 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Comparison: Compared to its analogs, 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic characteristics and reactivity. This uniqueness can make it more suitable for specific applications in medicinal chemistry or materials science.

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 346.41 g/mol

The synthesis of this compound typically involves multi-step reactions, including the formation of the urea linkage and the incorporation of the thiophene and tetrahydroquinoline moieties. The synthesis may utilize starting materials such as 3,4-dimethoxybenzyl chloride and various thiophene derivatives.

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and urea functionalities exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells . The specific compound has not been extensively studied in isolation; however, similar urea derivatives have demonstrated cytotoxic effects against multiple cancer types.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many urea derivatives act as inhibitors of specific enzymes involved in cancer progression. For example, they may inhibit protein kinases or other targets critical for tumor growth .

- Antioxidant Activity : Compounds with methoxy groups are often associated with antioxidant properties, which can reduce oxidative stress in cells, potentially leading to decreased tumorigenesis .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest a broad spectrum of activity:

- Antiviral : Some urea derivatives have shown effectiveness against viral infections.

- Anti-inflammatory : The presence of the thiophene ring is often linked to anti-inflammatory properties.

- Cytotoxicity : Studies on structurally similar compounds indicate potential cytotoxic effects against various human cancer cell lines .

Study 1: Antitumor Activity

In a study focusing on a series of thiophene-containing urea derivatives, several compounds were evaluated for their cytotoxic effects against HepG2 and A549 cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related urea compounds revealed that modifications to the benzyl moiety significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish potency against specific targets .

Comparative Table of Biological Activities

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-30-20-10-7-16(13-21(20)31-2)15-24-23(27)25-18-9-8-17-5-3-11-26(19(17)14-18)33(28,29)22-6-4-12-32-22/h4,6-10,12-14H,3,5,11,15H2,1-2H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMNOITMHQZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.